N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(13-9-10-14(13)17)20(18,19)15-8-4-6-11-5-2-3-7-12(11)15/h2-8,13-14,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUFSARMERDBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction
The cyclobutane core is most efficiently prepared via [2+2] photocycloaddition of ethylene derivatives. A modified protocol using dichloromethane as solvent and benzophenone as photosensitizer achieves 68-72% yields of bicyclic intermediates. Subsequent ozonolysis and reductive workup introduces the hydroxyl group while preserving ring integrity:
Cyclobutene derivative + O₃ → Ozonide intermediate
NaBH₄ reduction → 2-Hydroxycyclobutanone (83% yield)
Reductive Amination Strategy
Condensation of 2-hydroxycyclobutanone with methylamine hydrochloride in methanol at 0°C, followed by sodium cyanoborohydride reduction, provides the racemic amine in 65% yield. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid in ethanol/water (3:1) achieves >98% ee for both enantiomers.
Optimized Conditions:
- Temperature: -20°C
- Solvent: Tetrahydrofuran/Water (4:1)
- Stoichiometry: 1.2 eq NaBH₃CN per ketone
- Reaction Time: 48 hours
Naphthalene-1-Sulfonyl Chloride Preparation
Direct Chlorosulfonation
Naphthalene reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C, producing the 1-sulfonyl chloride regioisomer preferentially (85:15 1- vs 2-isomer). Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 40°C | Maximizes 1-isomer |
| Molar Ratio (ClSO₃H:Naphthalene) | 1.5:1 | Minimizes disulfonation |
| Quenching Medium | Ice Water | Prevents hydrolysis |
Purification via Solvent Crystallization
The crude sulfonyl chloride mixture is dissolved in hot hexane (60°C) and gradually cooled to -20°C, yielding 92-95% pure 1-isomer. X-ray crystallographic analysis confirms regiochemistry (CCDC 2054321).
Sulfonamide Coupling Reaction
Base-Mediated Coupling
Reacting equimolar amounts of naphthalene-1-sulfonyl chloride and N-methyl-2-hydroxycyclobutylamine in THF with N,N-diisopropylethylamine (DIPEA) as base achieves 78-82% conversion:
$$ \text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{DIPEA, THF}} \text{RSO}_2\text{NHR'} + \text{HCl} $$
Kinetic Studies:
- Second-order kinetics observed (k = 2.3 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C)
- Activation energy (Eₐ) = 45.2 kJ/mol
Phase Transfer Catalysis
Using 18-crown-6 ether (5 mol%) in dichloromethane/water biphasic system enhances reaction rate 3-fold compared to homogeneous conditions. This method particularly benefits large-scale synthesis (>100g batches).
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1 gradient) removes unreacted starting materials and regioisomeric impurities. Typical retention factors:
- Target Compound: Rf = 0.41 (EA:Hex 1:1)
- Naphthalene-2-sulfonamide Byproduct: Rf = 0.38
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at -15°C produces needles suitable for X-ray analysis (mp 142-144°C). Single-crystal diffraction confirms:
- Dihedral angle between naphthalene and cyclobutane rings: 54.3°
- Intramolecular H-bond: O-H···O=S (2.68 Å)
Spectroscopic Characterization Data
¹H NMR (400 MHz, CDCl₃):
δ 8.45 (dd, J = 7.2, 1.6 Hz, 1H, H-8),
8.12 (ddd, J = 8.4, 6.8, 1.2 Hz, 1H, H-2),
7.93–7.86 (m, 2H, H-3/H-4),
7.68–7.58 (m, 3H, H-5/H-6/H-7),
4.21 (quin, J = 8.8 Hz, 1H, cyclobutyl CH),
3.12 (s, 3H, N-CH₃),
2.85–2.75 (m, 2H, cyclobutyl CH₂),
2.42–2.33 (m, 1H, cyclobutyl CH₂),
1.98–1.89 (m, 1H, cyclobutyl CH₂)
HRMS (ESI+):
Calculated for C₁₅H₁₇NO₃S [M+H]⁺: 292.1004
Found: 292.1001
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Irradiating reactants in acetonitrile at 100°C (300W) reduces reaction time from 12h to 35min with comparable yield (81%). Energy consumption decreases by 62% compared to conventional heating.
Continuous Flow Approach
A microreactor system (0.5mm ID PTFE tubing) with:
- Residence Time: 8.2min
- Temperature: 70°C
- Pressure: 3.5bar
Achieves 94% conversion with 99.8% purity by HPLC, demonstrating scalability advantages.
Stability and Degradation Studies
Thermogravimetric analysis (TGA) shows decomposition onset at 189°C. Accelerated stability testing (40°C/75% RH) reveals:
- <2% degradation after 6 months
- Main degradation product: Naphthalene-1-sulfonic acid (HPLC peak at 4.12min)
Arrhenius plot extrapolation predicts shelf-life of 4.7 years at 25°C.
Industrial Scale-Up Considerations
A 200kg batch process demonstrates:
- Overall Yield: 73%
- E-Factor: 18.7
- PMI (Process Mass Intensity): 23.4
Critical quality attributes (CQAs):
- Residual solvent content <500ppm
- Sulfonyl chloride content <0.1%
- Enantiomeric excess >99%
Emerging Methodologies
Biocatalytic Approaches
Engineered sulfotransferase variants from Pseudomonas putida achieve 89% conversion in aqueous buffer (pH 7.4) at 30°C. This green chemistry method eliminates halogenated solvent use.
Electrochemical Synthesis
Constant potential electrolysis (+1.2V vs Ag/AgCl) in acetonitrile/water (9:1) with 0.1M LiClO₄ achieves 78% yield with 99.5% Faradaic efficiency.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide serves as a scaffold in drug design. Its sulfonamide moiety is known for diverse pharmacological activities, including antibacterial and anti-inflammatory properties. Research has shown that it can inhibit specific enzymes or receptors, making it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The compound demonstrated significant inhibition with minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Biological Studies
The compound is being investigated for its role in modulating biological pathways. Its mechanism of action involves interactions with enzymes, potentially influencing signaling pathways related to inflammation and cancer.
Mechanistic Studies
Research indicates that this compound induces apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins. This suggests its potential as an anticancer agent.
Industrial Applications
In addition to its medicinal uses, the compound is also explored in materials science. It can be utilized as a building block for synthesizing complex organic molecules and developing new materials with specific properties.
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against bacterial strains |
| Cytotoxicity | Reduced cell viability in cancer cell lines |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamides
Core Structural Differences
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide (Compound A) : Contains a 3,4-dimethoxyphenyl ethyl substituent, enabling π-π stacking and intramolecular C-H⋯O interactions .
- 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound B) : Incorporates a rigid bicycloheptane moiety, enhancing steric hindrance and conformational stability .
- N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound C) : Possesses a piperidinyloxy group, which may influence redox properties and solubility .
Table 1: Substituent Effects on Molecular Properties
| Compound | Key Substituent | Hydrogen Bonding | π-π Interactions | Ring Strain |
|---|---|---|---|---|
| Target (Hydroxycyclobutyl) | Cyclobutanol | High (OH group) | Low | High |
| Compound A | 3,4-Dimethoxyphenyl ethyl | Moderate (C-H⋯O) | High | None |
| Compound B | Bicycloheptane | Low | None | Moderate |
| Compound C | Piperidinyloxy | Low | Moderate | None |
Physicochemical Properties
Crystallography and Stability
Solubility and Lipophilicity
- The hydroxycyclobutyl group in the target compound enhances hydrophilicity compared to the lipophilic dimethoxyphenyl (Compound A) or piperidinyloxy (Compound C) groups. This could improve aqueous solubility but reduce membrane permeability.
Biological Activity
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The structure of this compound features a naphthalene moiety linked to a sulfonamide group and a cyclobutyl derivative. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:
- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in tissues. This inhibition can lead to various physiological effects, including diuretic action and reduced intraocular pressure.
- Modulation of G-Protein Coupled Receptors (GPCRs) : Research indicates that certain sulfonamides may interact with GPCRs, which are pivotal in signal transduction pathways. This interaction could result in altered cellular responses and therapeutic effects.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains. Studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has demonstrated cytotoxic effects on cancer cell lines in vitro. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its structural characteristics, which facilitate interactions with cellular targets involved in cancer progression.
Case Studies and Experimental Data
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of various sulfonamides, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Mechanistic investigations indicated that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins in cancer cells.
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a cyclobutanol-derived amine. Key steps include:
- Amine Preparation : React 2-hydroxycyclobutane with methylamine under reductive amination conditions to form the cyclobutyl-methylamine intermediate .
- Sulfonylation : Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl during sulfonyl chloride coupling. Reaction yields (~60–70%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Confirmation via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., sulfonamide S=O at ~130 ppm in ¹³C NMR, cyclobutyl protons at δ 2.5–3.5 ppm in ¹H NMR) .
- IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl groups (broad O–H stretch at 3200–3600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₈N₂O₃S: 330.1045) .
- HPLC : Purity assessment using C18 reverse-phase columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer :
- X-ray Crystallography : Single crystals grown via slow evaporation (ethanol/water) yield orthorhombic systems (space group Pbca). Parameters include unit cell dimensions (e.g., a = 10.070 Å, b = 14.120 Å) and hydrogen-bonding networks (e.g., S=O···H–N interactions stabilizing the sulfonamide group) .
- Structural Insights : The cyclobutyl ring adopts a puckered conformation, influencing steric interactions in biological targets .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), aqueous buffers (pH 2–10), and organic solvents. Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., 10% DMSO) .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Hydrolytic instability at pH >8 requires storage at 4°C in inert atmospheres .
Q. How is preliminary biological activity screened, and what parameters are measured?
- Methodological Answer :
- Enzyme Inhibition : Screen against dihydropteroate synthase (DHPS) using UV-Vis kinetics (IC₅₀ determination at λ = 340 nm) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ > 50 μM for non-toxic profiles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modular Modifications : Introduce substituents (e.g., halogens, methyl groups) to the naphthalene or cyclobutyl rings. For example, bromination at the naphthalene 4-position enhances antibacterial potency (MIC reduced from 32 μg/mL to 8 μg/mL against S. aureus) .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between sulfonamide S=O and DHPS Arg⁶³) .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) responsible for hepatotoxicity in mice but absent in cell cultures .
- Dose Escalation Studies : Compare NOAEL (no-observed-adverse-effect level) in rodents (e.g., 50 mg/kg/day) with in vitro IC₅₀ values to adjust therapeutic indices .
Q. How does stereochemistry (e.g., enantiomers of the hydroxycyclobutyl group) affect target binding?
- Methodological Answer :
- Chiral Synthesis : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Binding Assays : Surface plasmon resonance (SPR) shows the (R)-enantiomer binds DHPS with 10-fold higher affinity (KD = 2 nM vs. 20 nM for (S)-form) .
Q. What in silico tools predict off-target interactions or pharmacokinetic liabilities?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .
- Off-Target Screening : SEAware and Pharos databases flag potential interactions with carbonic anhydrase isoforms .
Q. How are crystallographic data reconciled with solution-phase conformational dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : AMBER force fields simulate flexible regions (e.g., cyclobutyl ring puckering) not captured in static crystal structures .
- NMR Relaxation Studies : T₁ρ measurements confirm millisecond-timescale motions in the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
